molecular formula C28H24N2O6S B11951589 4,4'-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) CAS No. 124116-83-2

4,4'-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline)

Cat. No.: B11951589
CAS No.: 124116-83-2
M. Wt: 516.6 g/mol
InChI Key: HOFWHFFFGOJEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) is a chemical compound with the molecular formula C28H24N2O6S and a molecular weight of 516577 This compound is known for its unique structure, which includes a sulfonyl group bridging two N-(2-hydroxy-3-methoxybenzylidene)aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) typically involves the condensation reaction between 4,4’-sulfonyldianiline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) involves its interaction with various molecular targets. The Schiff base structure allows it to form complexes with metal ions, which can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Sulfonylbis(N-(4-chlorobenzylidene)aniline)
  • 4,4’-Sulfonylbis(N-(4-methoxybenzylidene)aniline)
  • 4,4’-(((sulfonylbis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol

Uniqueness

4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

124116-83-2

Molecular Formula

C28H24N2O6S

Molecular Weight

516.6 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C28H24N2O6S/c1-35-25-7-3-5-19(27(25)31)17-29-21-9-13-23(14-10-21)37(33,34)24-15-11-22(12-16-24)30-18-20-6-4-8-26(36-2)28(20)32/h3-18,31-32H,1-2H3

InChI Key

HOFWHFFFGOJEIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.